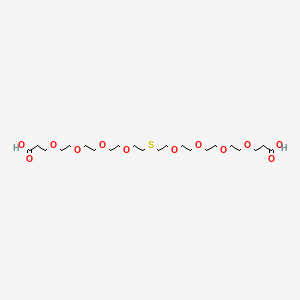

Acid-PEG4-S-PEG4-Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O12S/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGLDHQIGLRPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG4-S-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of Acid-PEG4-S-PEG4-Acid, a bifunctional crosslinker integral to the advancement of targeted protein degradation and other bioconjugation strategies.

Core Properties of this compound

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker containing two terminal carboxylic acid groups. These functional groups allow for covalent conjugation to amine-containing molecules, making it a versatile tool in the synthesis of complex biomolecules.

Physicochemical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C22H42O12S | [1][2][3][4] |

| Molecular Weight | 530.63 g/mol | [1][3][4] |

| CAS Number | 2055041-21-7 | [1][2][5] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [2][3][6] |

| Solubility | Soluble in water and most organic solvents | [2] |

| Storage Conditions | -20°C | [2] |

Role in PROTAC Development

This compound is prominently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][8] The PEGylated nature of this linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

General PROTAC Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, highlighting the role of the linker.

Experimental Protocols

General Amide Coupling Reaction

The carboxylic acid groups of this compound can be coupled to primary or secondary amines using standard carbodiimide (B86325) chemistry.

Materials:

-

This compound

-

Amine-containing molecule

-

Coupling agents (e.g., EDC, HATU)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent.

-

Add the coupling agents and the amine-containing molecule to the solution.

-

Add the tertiary amine base to catalyze the reaction.

-

Stir the reaction mixture at room temperature for a specified time (typically 2-12 hours).

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

The following diagram outlines the logical workflow for a typical amide coupling reaction.

Other Potential Applications

Beyond its role in PROTACs, the bifunctional nature of this compound makes it suitable for a range of other applications in bioconjugation and materials science. These include:

-

Crosslinking of hydrogels: The terminal carboxylic acids can react with amine groups on polymer chains to form crosslinked hydrogel networks for applications in tissue engineering and drug delivery.[9]

-

Surface modification: Immobilization of biomolecules onto surfaces functionalized with amine groups.

-

Synthesis of antibody-drug conjugates (ADCs): While less common than in PROTACs, it can be used to link cytotoxic drugs to antibodies.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and biomaterials science. Its well-defined structure, high purity, and the reactivity of its terminal carboxylic acid groups, combined with the beneficial properties of the PEG linker, make it an excellent choice for the synthesis of PROTACs and other complex bioconjugates. The provided information on its properties and general experimental workflows serves as a foundational guide for its effective application in research and development.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. This compound, 2055041-21-7 | BroadPharm [broadpharm.com]

- 3. 2055041-21-7 | this compound - Moldb [moldb.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 2055041-21-7 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. targetmol.com [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound [myskinrecipes.com]

An In-depth Technical Guide to Acid-PEG4-S-PEG4-Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Acid-PEG4-S-PEG4-Acid, a homobifunctional crosslinker with a thioether linkage. This molecule is of significant interest in bioconjugation, drug delivery, and materials science due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacers and terminal carboxylic acid functionalities.

Chemical Structure and Properties

This compound is a symmetrical molecule featuring two tetraethylene glycol (PEG4) chains linked by a central thioether (-S-) bond. Each end of the molecule is terminated with a carboxylic acid group (-COOH). The presence of the PEG chains imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of conjugated biomolecules. The terminal carboxylic acids provide reactive handles for conjugation to primary amines, a common functional group in proteins and other biologically relevant molecules.

The systematic IUPAC name for this compound is 1,17-dithia-3,6,9,12,15-pentaoxaheptadecanedioic acid. It is important to distinguish this molecule from its disulfide counterpart, Acid-PEG4-S-S-PEG4-Acid, which contains a disulfide (-S-S-) bridge. The thioether linkage in this compound is generally more stable under reducing conditions compared to a disulfide bond.

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₄₂O₁₂S | [1] |

| Molecular Weight | 530.6 g/mol | [1] |

| CAS Number | 2055041-21-7 | [1] |

| Purity (Typical) | >95% | |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in water and most organic solvents |

Table 1: Quantitative Data for this compound

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, often referred to as a "thiol-bromo click reaction".[2] This approach involves the reaction of a thiol-functionalized PEG acid with a bromo-functionalized PEG acid. The thiol group acts as a nucleophile, displacing the bromide to form a stable thioether linkage.[3][4]

A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

-

Thiol-PEG4-acid

-

Bromo-PEG4-acid

-

N,N'-Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (for precipitation)

-

Deionized water

-

Solvents for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Thiol-PEG4-acid (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: Add N,N'-Diisopropylethylamine (DIEA) (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base deprotonates the thiol group, forming the more nucleophilic thiolate.

-

Addition of Bromo-PEG4-acid: Slowly add a solution of Bromo-PEG4-acid (1.0-1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

-

Work-up and Precipitation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF. Add cold diethyl ether to the residue to precipitate the crude product. The PEGylated product is generally insoluble in diethyl ether.

-

Purification: The crude product can be further purified by preparative High-Performance Liquid Chromatography (HPLC) or silica (B1680970) gel column chromatography. A gradient elution system, such as methanol in dichloromethane, is often effective for separating PEGylated compounds.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

Bioconjugation

The terminal carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on biomolecules such as proteins, peptides, and antibodies. This allows for the creation of well-defined bioconjugates with improved properties. The hydrophilic PEG spacer can help to:

-

Increase the aqueous solubility of hydrophobic molecules.

-

Reduce the immunogenicity of the conjugated protein.

-

Prolong the circulation half-life of the bioconjugate.

Drug Delivery

This compound can be used as a linker in the development of various drug delivery systems, including:

-

Antibody-Drug Conjugates (ADCs): The linker can connect a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

-

PROTACs (Proteolysis-Targeting Chimeras): As a component of a PROTAC, it can link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

-

Nanoparticle Functionalization: The linker can be used to attach targeting ligands or other functional moieties to the surface of nanoparticles.

The logical workflow for utilizing this compound in bioconjugation is depicted in the following diagram:

Caption: Bioconjugation workflow using this compound.

Conclusion

This compound is a versatile homobifunctional crosslinker with significant potential in various scientific disciplines. Its well-defined structure, featuring hydrophilic PEG spacers and reactive terminal carboxylic acids connected by a stable thioether bond, makes it an attractive tool for creating advanced bioconjugates and drug delivery systems. The synthetic route via a thiol-bromo click reaction provides a reliable method for its preparation. As the fields of bioconjugation and targeted therapeutics continue to advance, the utility of precisely engineered linkers like this compound is expected to grow.

References

Solubility of Acid-PEG4-S-PEG4-Acid in aqueous and organic solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid-PEG4-S-PEG4-Acid, a bifunctional crosslinker pivotal in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Understanding the solubility of this polyethylene (B3416737) glycol (PEG)-based linker is critical for its effective application in both aqueous and organic media, ensuring seamless integration into complex biopharmaceutical workflows.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups. These reactive moieties can be coupled with primary amines in the presence of activating agents to form stable amide bonds. The core of the molecule consists of two polyethylene glycol (PEG) chains, each with four repeating ethylene (B1197577) glycol units, linked by a central sulfur atom. The inherent hydrophilicity of the PEG chains significantly influences the solubility profile of the molecule, enhancing its utility in biological applications.[1][2]

The structure of this compound is visualized below:

Solubility Profile

The solubility of a crosslinker is a critical parameter that dictates its handling, reaction conditions, and purification procedures. The presence of the extended PEG chains in this compound imparts a high degree of hydrophilicity, rendering it soluble in a variety of polar solvents.

Aqueous Solubility

The hydrophilic PEG chains significantly enhance the water solubility of this compound, making it highly suitable for bioconjugation reactions that are typically performed in aqueous buffers.[2] While specific quantitative data is dependent on buffer composition, pH, and temperature, the compound is expected to exhibit good solubility in commonly used buffers such as phosphate-buffered saline (PBS).

Organic Solvent Solubility

PEG linkers are known for their broad solubility in many organic solvents.[3][4] This characteristic is advantageous for dissolving the linker prior to its addition to a reaction mixture or for performing reactions in non-aqueous environments. A similar, related compound, Acid-PEG4-S-S-PEG4-acid, is noted to be soluble in Dimethyl Sulfoxide (DMSO).

Summary of Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is based on the general properties of PEG compounds. Researchers should note that for precise applications, quantitative solubility should be determined experimentally.

| Solvent Class | Solvent Name | Expected Solubility | Notes |

| Aqueous | Water | Soluble | Solubility is influenced by pH. The deprotonated carboxylate form is generally more soluble. |

| Phosphate-Buffered Saline (PBS) | Soluble | Ideal for many bioconjugation reactions. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving PEG linkers to prepare stock solutions.[1] |

| Dimethylformamide (DMF) | Soluble | Another common solvent for preparing stock solutions of PEG reagents. | |

| Acetonitrile (ACN) | Soluble | Often used in purification by reversed-phase HPLC. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Useful for organic synthesis and purification steps. |

| Chloroform | Soluble | Similar applications to DCM. | |

| Alcohols | Methanol | Soluble | |

| Ethanol | Soluble | ||

| Ethers | Tetrahydrofuran (THF) | Soluble | |

| Diethyl Ether | Insoluble | PEGs generally have poor solubility in diethyl ether. | |

| Hydrocarbons | Toluene | Less Soluble | Solubility may be improved with gentle heating. |

| Hexanes | Insoluble | Not a suitable solvent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for specific applications, a systematic experimental approach is necessary. The following protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials and Equipment

-

This compound

-

Solvent of choice (e.g., deionized water, PBS, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 1.5 mL or 2.0 mL)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

Pipettes and tips

-

HPLC or UV-Vis spectrophotometer for quantification (optional, for high precision)

-

pH meter (for aqueous solutions)

Experimental Workflow

The logical flow for determining the solubility of the compound is depicted below.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. An excess is critical to ensure a saturated solution is formed. Record the exact mass.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continuous agitation is necessary.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter compatible with the solvent. This step must be performed without temperature fluctuation.

-

Sample Collection: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Quantification:

-

Gravimetric Method (Simpler): Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent completely under vacuum or a gentle stream of nitrogen. Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

-

Instrumental Analysis (More Precise): If a suitable analytical method (e.g., HPLC with a concentration standard curve) is available, dilute the supernatant and quantify the concentration of this compound.

-

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dissolved compound (mg) / Volume of solvent used (mL)

Conclusion

This compound offers favorable solubility in a wide range of aqueous and organic solvents, a direct result of its hydrophilic PEG backbone. This property is fundamental to its versatility as a crosslinker in drug development and various bioconjugation applications. While qualitative assessments provide a strong indication of its behavior, it is imperative for researchers to perform quantitative solubility tests, as outlined in this guide, to ensure precision and reproducibility in their specific experimental contexts. This due diligence will facilitate the seamless and effective application of this valuable reagent in advancing therapeutic and diagnostic platforms.

References

Stability of Acid-PEG4-S-PEG4-Acid at different pH and temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the homobifunctional crosslinker, Acid-PEG4-S-PEG4-Acid, under various pH and temperature conditions. Understanding the stability profile of this disulfide-containing polyethylene (B3416737) glycol (PEG) linker is critical for its application in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other bioconjugates where controlled linkage and release are paramount.

Introduction to this compound

This compound is a versatile crosslinker featuring two terminal carboxylic acid groups for conjugation and a central disulfide bond. The tetraethylene glycol (PEG4) spacers enhance aqueous solubility and provide spatial separation between conjugated molecules. The key functional components influencing its stability are the disulfide bond and the terminal carboxylic acid groups. The integrity of the disulfide bond is often the most critical factor, as its cleavage can be environmentally sensitive.

Chemical Stability Profile

The stability of this compound is primarily dictated by the susceptibility of its disulfide bond to cleavage and, to a lesser extent, the reactivity of its terminal carboxylic acid groups.

Stability of the Disulfide Bond

The disulfide bond is the most labile functional group in the this compound linker under physiological and various experimental conditions. Its cleavage is predominantly influenced by pH and the presence of reducing agents.

pH-Dependent Stability:

The stability of the disulfide bond is significantly dependent on the pH of the surrounding environment. In general, disulfide bonds are relatively stable in acidic to neutral conditions but become increasingly susceptible to cleavage as the pH becomes more alkaline. This is due to the increased concentration of the highly nucleophilic thiolate anion (RS⁻) at higher pH values, which can initiate thiol-disulfide exchange reactions.

The primary mechanism of disulfide bond cleavage at alkaline pH is through hydroxide (B78521) ion-mediated hydrolysis or, more commonly, through thiol-disulfide exchange with a free thiol. Even in the absence of external thiols, trace amounts of thiol impurities can initiate a chain reaction of disulfide exchange, leading to degradation.

Temperature-Dependent Stability:

Elevated temperatures can accelerate the rate of chemical degradation. While heat alone is generally not sufficient to break disulfide bonds, it can increase the rate of disulfide exchange reactions in the presence of nucleophiles (like hydroxide ions or thiols)[1][2]. Therefore, the combination of high pH and high temperature will lead to the most rapid degradation of the disulfide bond. It is crucial to note that thermal denaturation of conjugated proteins can also expose previously shielded disulfide bonds, making them more susceptible to cleavage[3].

Stability of the PEG Chains and Carboxylic Acid Groups

The polyethylene glycol (PEG) chains and the terminal carboxylic acid groups are generally stable under a wide range of pH and temperature conditions. The ether linkages of the PEG backbone are resistant to hydrolysis unless exposed to very harsh acidic conditions. The terminal carboxylic acids are also stable, though they can participate in esterification reactions with alcohols, including the terminal hydroxyl groups of other PEG molecules, at very high temperatures[4]. However, under typical bioconjugation and storage conditions, the degradation of the PEG chains and carboxylic acid moieties is not a primary concern.

Quantitative Stability Data

Table 1: Estimated Disulfide Bond Stability of this compound at Various pH and Temperatures over 24 hours.

| Temperature (°C) | pH 4.0 | pH 7.4 | pH 9.0 |

| 4 | >99% | >98% | ~90-95% |

| 25 (Room Temp) | >99% | ~95-98% | ~70-80% |

| 37 | >98% | ~90-95% | ~50-60% |

| 50 | ~95% | ~80-85% | <40% |

Table 2: General Stability Considerations for this compound.

| Condition | Primary Degradation Pathway | Expected Outcome |

| Acidic pH (e.g., pH 3-5) | Minimal disulfide cleavage | High stability |

| Neutral pH (e.g., pH 7.0-7.4) | Slow thiol-disulfide exchange (if thiols are present) | Generally stable for short-term manipulations |

| Alkaline pH (e.g., pH > 8.0) | Rapid thiol-disulfide exchange and hydrolysis | Significant degradation |

| Elevated Temperature (> 37°C) | Accelerated degradation at all pH values | Reduced shelf-life |

| Presence of Reducing Agents (e.g., DTT, TCEP) | Rapid reduction of the disulfide bond | Complete and rapid cleavage |

| Oxidizing Conditions | Potential for sulfoxide/sulfone formation | Generally stable, but strong oxidants should be avoided |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound or its conjugates, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating the intact this compound from its degradation products.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile (B52724) (ACN), and methanol (B129727) (MeOH)

-

Formic acid (FA) or trifluoroacetic acid (TFA)

-

Buffers of various pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)

-

A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

-

HPLC system with UV detector (detection at ~210-220 nm for the amide/acid carbonyl or ~254 nm if a chromophore is introduced) or a charged aerosol detector (CAD) for universal detection.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of approximately 1 mg/mL.

-

Forced Degradation: To generate degradation products for method development, subject the stock solution to forced degradation conditions[5][6][7][8][9]:

-

Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Mix with 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

-

Reduction: Add a 10-fold molar excess of dithiothreitol (B142953) (DTT) and incubate at room temperature for 1 hour.

-

-

HPLC Method Development:

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to achieve separation of the parent compound and all degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

-

Method Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol 2: pH and Temperature Stability Study

Objective: To quantify the degradation of this compound over time at different pH values and temperatures.

Materials:

-

Validated stability-indicating HPLC method (from Protocol 1)

-

Stock solution of this compound (1 mg/mL)

-

Sterile-filtered buffers:

-

pH 4.0 (e.g., 50 mM acetate (B1210297) buffer)

-

pH 7.4 (e.g., 50 mM phosphate-buffered saline, PBS)

-

pH 9.0 (e.g., 50 mM borate buffer)

-

-

Temperature-controlled incubators or water baths set at 4°C, 25°C, and 40°C.

-

HPLC vials

Procedure:

-

Sample Preparation: Dilute the stock solution of this compound into each of the three buffers to a final concentration of 0.1 mg/mL.

-

Incubation: Aliquot the solutions into HPLC vials and place them in the incubators at the three different temperatures.

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each condition.

-

Analysis: Immediately analyze the samples using the validated stability-indicating HPLC method.

-

Data Analysis: Calculate the percentage of the remaining intact this compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition. The degradation kinetics can be modeled, and half-lives (t½) can be calculated. For accelerated stability studies at higher temperatures, the Arrhenius equation can be used to predict the degradation rate at lower temperatures[10].

Protocol 3: Quantification of Disulfide Cleavage using LC-MS/MS

Objective: To specifically identify and quantify the cleavage products of the disulfide bond.

Materials:

-

LC-MS/MS system

-

HPLC column and mobile phases as in Protocol 1

-

Samples from the stability study (Protocol 2)

Procedure:

-

LC Separation: Use the same HPLC method developed in Protocol 1 to separate the components of the degraded samples.

-

MS/MS Analysis:

-

Acquire full scan mass spectra to identify the molecular weights of the parent compound and its degradation products. The expected cleavage product would be Acid-PEG4-SH.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion and the suspected degradation product ions to confirm their structures by fragmentation analysis.

-

-

Quantification: Develop a multiple reaction monitoring (MRM) method to specifically and sensitively quantify the parent molecule and its key degradation products.

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the stability of this compound.

Caption: pH-dependent degradation pathways of the disulfide bond.

Caption: Experimental workflow for the stability study.

Caption: Key structural features and factors influencing stability.

Conclusion and Recommendations

The stability of this compound is primarily governed by the integrity of its central disulfide bond. This linker is most stable in acidic to neutral conditions and at lower temperatures. Alkaline pH and elevated temperatures significantly accelerate its degradation, primarily through thiol-disulfide exchange. For applications requiring long-term stability, storage in acidic or neutral buffers at 4°C or below is recommended. During conjugation reactions with this linker, careful control of pH is essential to prevent premature cleavage. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the stability of this compound and its conjugates under their specific experimental conditions, ensuring the development of robust and reliable bioconjugates.

References

- 1. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Effect of thermal denaturation, inhibition, and cleavage of disulfide bonds on the low-frequency Raman and FTIR spectra of chymotrypsin and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

An In-depth Technical Guide on the Mechanism of Action for Acid-PEG4-S-S-PEG4-Acid as a Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the homobifunctional, cleavable crosslinker, Acid-PEG4-S-S-PEG4-Acid. This crosslinker is a valuable tool in bioconjugation, drug delivery, and the development of advanced biomaterials.

Introduction

Acid-PEG4-S-S-PEG4-Acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by two polyethylene (B3416737) glycol (PEG) chains and a central disulfide bond.[1][2][3] This structure imparts several desirable characteristics: the carboxylic acid groups allow for reaction with primary amines, the PEG linkers enhance solubility and biocompatibility, and the disulfide bond provides a cleavable linkage under reducing conditions.[1][4][5][6][7] These features make it particularly useful for applications such as antibody-drug conjugates (ADCs), PROTACs, and creating stimuli-responsive hydrogels.[4][8][][10][11]

Chemical Structure and Properties

The structure of Acid-PEG4-S-S-PEG4-Acid is characterized by:

-

Homobifunctional Reactive Groups: Two terminal carboxylic acid (-COOH) groups enable the crosslinker to react with molecules containing primary amines.[1][3]

-

PEG4 Spacers: Two polyethylene glycol chains, each with four repeating ethylene (B1197577) glycol units, provide a flexible, hydrophilic spacer arm. PEGylation is known to improve the solubility of hydrophobic molecules, enhance stability by protecting against enzymatic degradation, and reduce the immunogenicity of the resulting conjugate.[4][5][6][12]

-

Cleavable Disulfide Bond: A central disulfide (-S-S-) bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH).[1][13][14] This feature is crucial for applications requiring the release of a payload in the reducing environment of the cell cytoplasm.[15][16]

Mechanism of Action: Crosslinking and Cleavage

The utility of Acid-PEG4-S-S-PEG4-Acid as a crosslinker is defined by two key chemical processes: the formation of stable amide bonds and the subsequent cleavage of the disulfide bond.

3.1. Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid groups of the crosslinker do not directly react with amines. They must first be activated to form a more reactive intermediate. The most common method for this activation is through the use of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[11][17][18][19]

The process can be described in two steps:

-

Activation of the Carboxyl Group: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[17][18][20]

-

Formation of a Stable NHS Ester: To improve efficiency and stability, NHS is added to the reaction. The O-acylisourea intermediate reacts with NHS to form a more stable amine-reactive NHS ester, with the release of an isourea byproduct.[17][20][21]

-

Reaction with Primary Amines: The NHS ester then readily reacts with a primary amine (-NH2) on a target molecule (e.g., the side chain of a lysine (B10760008) residue in a protein) to form a stable amide bond.[22][23][24]

This two-step activation and coupling reaction is most efficient at specific pH ranges. The activation of the carboxylic acid with EDC is optimal in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine is favored at a physiological to slightly alkaline pH (7.2-8.5).[20][21]

3.2. Disulfide Bond Cleavage

The disulfide bond at the core of the crosslinker is stable under normal physiological conditions but can be readily cleaved in a reducing environment.[13][25] This cleavage is typically achieved through a thiol-disulfide exchange reaction.[15][16]

In a biological context, the high intracellular concentration of glutathione (GSH), a tripeptide containing a thiol group, facilitates the reduction of the disulfide bond.[15][16] This process releases the two molecules that were linked by the crosslinker. Common laboratory reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also be used to cleave the disulfide bond in vitro.[14][15][16][26]

Quantitative Data

The efficiency and kinetics of crosslinking and cleavage reactions are influenced by several factors, including pH, temperature, and the concentration of reactants. The following tables summarize key quantitative parameters.

| Parameter | Value/Range | Conditions | Reference |

| Optimal pH for EDC Activation | 4.5 - 6.0 | Aqueous buffer (e.g., MES) | [20][21] |

| Optimal pH for NHS Ester Reaction with Amines | 7.2 - 8.5 | Aqueous buffer (e.g., PBS) | [21][23] |

| Typical EDC Concentration | ~2 mM | For protein crosslinking | [20][21] |

| Typical NHS/sulfo-NHS Concentration | ~5 mM | For protein crosslinking | [20][21] |

| Reaction Time for Activation | 15 minutes | Room Temperature | [17][20][21] |

| Reaction Time for Coupling | 2 hours | Room Temperature | [17][20] |

| DTT Concentration for Cleavage | 10-50 mM | In vitro | [26] |

| Glutathione Concentration for Cleavage | 1-10 mM | In vitro (mimicking intracellular conditions) | [13][26] |

Table 1: Reaction Conditions for Crosslinking and Cleavage

| Property | Effect of PEG Linker | Rationale | Reference |

| Solubility | Increased | The hydrophilic nature of the PEG chains enhances solubility in aqueous solutions. | [4][5][6] |

| In Vivo Half-life | Increased | The hydrodynamic radius of the conjugate is increased, reducing renal clearance. | [6][12] |

| Immunogenicity | Reduced | The PEG chains can mask immunogenic epitopes on the conjugated molecule. | [4][5][6] |

Table 2: Influence of PEG Linkers on Bioconjugate Properties

Experimental Protocols

5.1. Two-Step Protein-Protein Crosslinking using Acid-PEG4-S-S-PEG4-Acid

This protocol describes the sequential coupling of two proteins.

Materials:

-

Protein #1 (containing carboxyl groups)

-

Protein #2 (containing primary amines)

-

Acid-PEG4-S-S-PEG4-Acid

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.5

-

Quenching Solution 1: 2-Mercaptoethanol

-

Quenching Solution 2: Hydroxylamine-HCl

-

Desalting columns

Procedure:

-

Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[17][20]

-

Activation of Crosslinker:

-

Reaction with Protein #1:

-

Add Protein #1 to the activated crosslinker solution.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

-

Removal of Excess Reagents (Optional but Recommended):

-

Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess crosslinker and byproducts.

-

-

Reaction with Protein #2:

-

Add Protein #2 to the solution containing the activated Protein #1-crosslinker conjugate.

-

Incubate for 2 hours at room temperature.

-

-

Quenching the Reaction:

-

Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench any unreacted NHS esters.[17][20]

-

-

Purification:

-

Purify the final conjugate using a desalting column or size-exclusion chromatography to remove quenching reagents and unreacted proteins.

-

5.2. Cleavage of the Disulfide Bond

Procedure:

-

Dissolve the crosslinked conjugate in a suitable buffer (e.g., PBS).

-

Add DTT to a final concentration of 10-50 mM.

-

Incubate at room temperature for 30 minutes.

-

The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions, where the cleaved components will migrate as separate bands.

Visualizations

Caption: Mechanism of action for Acid-PEG4-S-S-PEG4-Acid crosslinker.

Caption: Experimental workflow for two-step protein crosslinking.

Conclusion

Acid-PEG4-S-S-PEG4-Acid is a versatile crosslinker that offers a robust method for conjugating amine-containing molecules. Its mechanism of action, based on well-defined carbodiimide chemistry and reducible disulfide bonds, allows for the creation of stable yet cleavable linkages. The inclusion of PEG spacers further enhances its utility by improving the physicochemical properties of the resulting bioconjugates. This combination of features makes it an invaluable tool for researchers and professionals in the fields of drug development, diagnostics, and biomaterials engineering.

References

- 1. Acid-PEG4-S-S-PEG4-acid, 2055015-40-0 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Acid-PEG4-S-PEG4-acid, 2055041-21-7 | BroadPharm [broadpharm.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. chempep.com [chempep.com]

- 7. This compound [myskinrecipes.com]

- 8. purepeg.com [purepeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]

- 26. researchgate.net [researchgate.net]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Introduction to homobifunctional crosslinkers for bioconjugation

An In-depth Technical Guide to Homobifunctional Crosslinkers for Bioconjugation

Introduction to Bioconjugation and Crosslinking

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate[1]. This powerful technique is fundamental in creating novel reagents for research, diagnostics, and therapeutic applications[2]. A key class of reagents used in bioconjugation is crosslinkers, which are molecules containing two or more reactive ends capable of covalently attaching to specific functional groups on proteins or other biomolecules[3][4].

Crosslinking reagents are broadly categorized into three types: homobifunctional, heterobifunctional, and photoreactive crosslinkers[3][5]. Homobifunctional crosslinkers possess two identical reactive groups at either end of a spacer arm[5][6][7]. This characteristic makes them ideal for single-step reactions to polymerize molecules, create intramolecular crosslinks to stabilize protein structures, or study protein-protein interactions[3][5][8]. While their one-step application is straightforward, it can lead to a mixture of products, including self-conjugation and polymerization, which can be a disadvantage in applications requiring high precision[9][10].

Core Characteristics of Homobifunctional Crosslinkers

The selection of an appropriate homobifunctional crosslinker is critical and depends on several key characteristics of the reagent[6].

-

Reactive Groups: The identical reactive groups on either end of the crosslinker determine its target specificity. The most common targets on proteins are primary amines (the N-terminus and the side chain of lysine (B10760008) residues) and sulfhydryls (the side chain of cysteine residues)[1][3].

-

Spacer Arm Length: The spacer arm is the chain of atoms that connects the two reactive groups. Its length, the distance between conjugated molecules, is a crucial factor[6][7]. Spacer arms can be classified as short (<10 Å), medium (10.1–30 Å), or long (>30 Å)[7]. Shorter arms are suitable for intramolecular crosslinking (within the same molecule), while longer arms are better for intermolecular crosslinking (between different molecules)[7]. Using crosslinkers with varying spacer arm lengths can provide a more comprehensive analysis of protein structure and interactions[7].

-

Cleavability: Crosslinkers can be either cleavable (reversible) or non-cleavable[7]. Cleavable linkers contain a bond that can be broken under specific conditions, such as disulfide bonds that are cleaved by reducing agents[11]. This feature is advantageous for applications like affinity purification or mass spectrometry analysis, as it allows for the release and identification of interacting proteins[7].

-

Solubility and Membrane Permeability: The solubility of a crosslinker affects its utility in different environments[7]. Water-insoluble (hydrophobic) crosslinkers can permeate cell membranes and are used for intracellular crosslinking[12][13]. In contrast, water-soluble crosslinkers, often containing a sulfonate (Sulfo-) group, are membrane-impermeable and are restricted to crosslinking proteins on the cell surface[9][]. The use of water-soluble crosslinkers also avoids the need for organic solvents like DMSO or DMF, which can denature proteins[][15].

Types of Homobifunctional Crosslinkers

Homobifunctional crosslinkers are primarily classified by the functional groups they target.

Amine-Reactive Crosslinkers (NHS Esters)

N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive functional groups in bioconjugation[1][15][16]. They react with primary amines at a physiological to slightly alkaline pH (7.2 to 9) to form stable, covalent amide bonds[15].

The primary reaction is the nucleophilic attack of the amine group on the NHS ester, which results in the formation of an amide bond and the release of N-hydroxysuccinimide (NHS)[15]. However, a competing reaction is the hydrolysis of the NHS ester, where it reacts with water. This hydrolysis is more pronounced at higher pH levels and can reduce the efficiency of the crosslinking reaction, especially in dilute protein solutions[15]. To mitigate this, reactions are typically performed in non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers[1][15]. Buffers containing primary amines, like Tris, are incompatible as they compete for reaction with the NHS ester, but they can be used to quench the reaction once the desired crosslinking has occurred[15][17][18].

There are two main types of NHS ester crosslinkers:

-

Standard NHS Esters: These are generally hydrophobic and not soluble in water. They must first be dissolved in a water-miscible organic solvent, such as DMSO or DMF, before being added to the aqueous reaction mixture[15][19]. Their hydrophobicity allows them to permeate cell membranes, making them suitable for intracellular crosslinking[12]. Disuccinimidyl suberate (B1241622) (DSS) is a common example[7][17].

-

Sulfo-NHS Esters: The addition of a sulfonate group to the NHS ring makes these crosslinkers water-soluble[]. This enhanced solubility eliminates the need for organic solvents and renders the molecule impermeable to the cell membrane[]. BS3 (Bis(sulfosuccinimidyl) suberate), the water-soluble analog of DSS, is a prime example used for cell-surface crosslinking[12][15].

Sulfhydryl-Reactive Crosslinkers

These crosslinkers contain reactive groups, such as maleimides, that specifically target sulfhydryl groups found on cysteine residues. Bismaleimidoethane (BMOE) and dithiobismaleimidoethane (DTME) are examples of homobifunctional sulfhydryl-to-sulfhydryl crosslinkers[5][7]. They are useful for linking proteins that are known to contain accessible cysteine residues[9].

Data Presentation: Common Homobifunctional Crosslinkers

The table below summarizes the properties of several widely used homobifunctional crosslinkers for easy comparison.

| Crosslinker | Abbreviation | Reactive Group | Spacer Arm (Å) | Cleavable | Water Soluble | Membrane Permeable |

| Disuccinimidyl suberate | DSS | NHS Ester | 11.4 | No | No | Yes[11] |

| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS Ester | 11.4 | No | Yes | No[12] |

| Disuccinimidyl glutarate | DSG | NHS Ester | 7.7 | No | No | Yes[3][20] |

| Dithiobis(succinimidyl propionate) | DSP | NHS Ester | 12.0 | Yes (Reducing Agents) | No | Yes[7][11] |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Sulfo-NHS Ester | 12.0 | Yes (Reducing Agents) | Yes | No[11] |

| Disuccinimidyl tartrate | DST | NHS Ester | 6.4 | Yes (Periodate) | No | Yes[7][11] |

| Sulfodisuccinimidyl tartrate | Sulfo-DST | Sulfo-NHS Ester | 6.4 | Yes (Periodate) | Yes | No[11] |

| Ethylene glycol bis(succinimidyl succinate) | EGS | NHS Ester | 16.1 | Yes (Hydroxylamine) | No | Yes[11][20] |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | Sulfo-NHS Ester | 16.1 | Yes (Hydroxylamine) | Yes | No[20] |

Experimental Protocols

The following are detailed methodologies for common applications of homobifunctional crosslinkers. Optimization for specific proteins and applications is often necessary[1].

Protocol 1: In Vitro Protein-Protein Crosslinking using DSS

This protocol is designed to covalently link interacting proteins in a purified sample.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5[1].

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][15].

-

SDS-PAGE loading buffer.

Methodology:

-

Protein Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS at pH 8.0[1][12].

-

DSS Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO. For example, dissolve 2 mg of DSS in DMSO to make a stock solution[12]. DSS is water-insoluble and hydrolyzes quickly in aqueous solutions, so the stock must be prepared fresh[15][19].

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is typically used, depending on the protein concentration[12]. Mix gently and incubate the reaction at room temperature for 30 minutes or on ice for 2 hours[12][17].

-

Reaction Quenching: Stop the reaction by adding the quenching buffer (e.g., 1M Tris) to a final concentration of 20-50 mM[12][17]. The primary amines in the Tris buffer will react with any excess, unreacted DSS[15]. Incubate for 15 minutes at room temperature[12].

-

Analysis: Analyze the crosslinked products. A common method is to add SDS-PAGE loading buffer, boil the sample, and run it on an SDS-PAGE gel to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes[13][17].

Protocol 2: Cell Surface Protein Crosslinking using BS3

This protocol is for crosslinking proteins on the surface of living cells, taking advantage of the water-soluble and membrane-impermeable nature of BS3.

Materials:

-

Suspension of cells (~25 x 10⁶ cells/mL)[12].

-

Ice-cold PBS, pH 8.0[12].

-

Bis(sulfosuccinimidyl) suberate (BS3) crosslinker.

-

Quenching buffer: 1M Tris-HCl, pH 7.5[12].

Methodology:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media[12]. Resuspend the cells in PBS at a concentration of approximately 25 million cells per mL[12].

-

BS3 Preparation: Prepare a stock solution of BS3 in water or PBS immediately before use[12].

-

Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM[12]. Incubate the mixture for 30 minutes at room temperature[12].

-

Reaction Quenching: Add quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes to stop the reaction[12].

-

Cell Lysis and Analysis: After quenching, pellet the cells by centrifugation. The crosslinked cell surface proteins can now be extracted using an appropriate lysis buffer. The resulting lysate can then be analyzed by techniques such as immunoprecipitation followed by western blotting to identify the crosslinked protein complexes[18].

Visualizations

The following diagrams illustrate key concepts and workflows related to homobifunctional crosslinkers.

Caption: A flowchart illustrating the key steps in a typical homobifunctional crosslinking experiment.

Caption: Diagram showing the reaction of a homobifunctional NHS-ester crosslinker with two proteins.

Caption: A decision-making flowchart for selecting a suitable homobifunctional crosslinker.

References

- 1. benchchem.com [benchchem.com]

- 2. google.com [google.com]

- 3. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Crosslinking Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 6. Crosslinkers Selection Guide [sigmaaldrich.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. scbt.com [scbt.com]

- 9. korambiotech.com [korambiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. Homobifunctional Cross-Linkers [gbiosciences.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. m.youtube.com [m.youtube.com]

- 17. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. covachem.com [covachem.com]

The Versatility of Thioether-Containing PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. Among the various linker chemistries employed, those forming thioether bonds have emerged as a particularly robust and versatile strategy. This technical guide provides a comprehensive overview of the applications of thioether-containing PEG linkers in research, with a focus on drug delivery, bioconjugation, and the development of advanced biomaterials.

Core Applications and Advantages

Thioether-containing PEG linkers offer a unique combination of stability and functionality, making them indispensable tools in a wide range of research applications. The thioether bond (R-S-R') is known for its high stability under physiological conditions, a critical attribute for applications requiring long-term circulation and controlled release of therapeutic agents.[1][2]

The primary applications of these linkers can be categorized as follows:

-

Drug Delivery: Thioether-based PEG linkers are extensively used in the development of drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs).[3] The stable thioether linkage ensures that the cytotoxic payload remains attached to the antibody during circulation, minimizing off-target toxicity.[4] PEGylation, in general, enhances the solubility and circulation half-life of the drug conjugate.[5]

-

Bioconjugation: The specific and efficient reaction between a thiol group (from a cysteine residue in a protein or peptide) and a maleimide-functionalized PEG linker to form a stable thioether bond is a widely used bioconjugation strategy.[6][7] This allows for the site-specific modification of proteins, peptides, and other biomolecules, enabling the development of novel therapeutics and diagnostic tools.[8][9]

-

Hydrogel Formation: Thioether-containing PEG linkers are utilized in the formation of hydrogels for tissue engineering and controlled drug release.[10] These hydrogels can be designed to be stimuli-responsive, for instance, degrading in the presence of reactive oxygen species (ROS), which are often upregulated in disease states like cancer and inflammation.[11][12]

-

Diagnostics and Imaging: By attaching imaging agents or diagnostic probes to biomolecules via thioether-containing PEG linkers, researchers can develop targeted agents for disease detection and monitoring.[3] The PEG component helps to improve the pharmacokinetic properties of these agents, leading to enhanced imaging contrast and sensitivity.

Quantitative Data on Thioether-Containing PEG Linkers

The performance of thioether-containing PEG linkers can be quantified through various parameters. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers.

Table 1: Drug-to-Antibody Ratio (DAR) in Thioether-Linked ADCs

| Antibody-Drug Conjugate (ADC) | Linker Chemistry | Target Antigen | Average DAR | Reference |

| Trastuzumab-MMAE | Thioether (Maleimide-based) | HER2 | ~3.5 | [13] |

| Anti-CD22-Calicheamicin | Thioether (Maleimide-based) | CD22 | 4-6 | [14] |

| Anti-HER2 ADC | Maleamic methyl ester-based thioether | HER2 | ~4.0 | [15] |

Table 2: Drug Release and Stability of Thioether-Linked Conjugates

| Conjugate | Linker Type | Condition | Half-life of Drug Release | Plasma Stability (% remaining after 24h) | Reference |

| Paclitaxel-PEG | Hydrolyzable Thioester | pH 7.4 | 48 hours | Not Reported | [16] |

| MMAE-ADC | Non-cleavable Thioether | Human Plasma | N/A (Antibody degradation) | >90% | [3] |

| CPT-PEGylated Dendrimer | Ester (Glycine linker) | Human Plasma (pH 7.4) | ~72 hours | Not Reported | [17] |

Table 3: In Vivo Efficacy of Thioether-Linked PEGylated Drugs

| Drug Conjugate | Tumor Model | Dosage | Tumor Growth Inhibition | Reference |

| PEGylated PLL-CPT | Murine Colon Carcinoma (C26) | 10 mg/kg | Significant reduction vs. control | [17] |

| Trastuzumab-m-Dolaflexin ADC | HER2+ BT-474 Xenograft | 2.5 mg/kg (single dose) | Complete tumor regression | [18] |

| DTX-loaded PEG-PPMT Nanoparticles | ROS-rich CT-26 Xenograft | Not Specified | 93-95% tumor-inhibiting efficiency | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving thioether-containing PEG linkers.

Protocol 1: Maleimide-Thiol Conjugation for Protein PEGylation

Objective: To covalently attach a maleimide-functionalized PEG linker to a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., antibody with reduced disulfide bonds or engineered cysteine)

-

Maleimide-PEG reagent

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed[6][7]

-

Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: Free cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds by adding a 10-50 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove the reducing agent by dialysis or using a desalting column before proceeding.

-

-

Maleimide-PEG Preparation:

-

Dissolve the maleimide-PEG reagent in the reaction buffer or a compatible organic solvent like DMSO to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a molar excess of a free thiol-containing reagent (e.g., cysteine) to quench any unreacted maleimide (B117702) groups.

-

-

Purification:

-

Purify the PEGylated protein from unreacted PEG linker and other small molecules using SEC or dialysis.

-

-

Characterization:

-

Determine the degree of PEGylation (average number of PEG chains per protein) using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the final product using SEC.

-

Protocol 2: Synthesis of a Dithiol-PEG-Dithiol Linker

Objective: To synthesize a homobifunctional PEG linker with thiol groups at both termini.

Materials:

-

Poly(ethylene glycol) (PEG) with terminal hydroxyl groups

-

S-Mmt protected mercaptoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

-

Methanol (MeOH)

Procedure:

-

Esterification (Steglich Esterification):

-

Dissolve PEG and a molar excess of S-Mmt protected mercaptoacetic acid in anhydrous DCM.

-

Add DIC and a catalytic amount of DMAP to the solution.[11]

-

Stir the reaction at room temperature for 24-48 hours.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

-

Purify the di-S-Mmt-PEG-dithiol product by precipitation in cold diethyl ether or by column chromatography.

-

-

Deprotection:

-

Dissolve the purified di-S-Mmt-PEG-dithiol in a mixture of DCM and TES (e.g., 95:5 v/v).

-

Add TFA dropwise to the solution and stir at room temperature for 1-2 hours.[11]

-

Monitor the deprotection by TLC.

-

Evaporate the solvent under reduced pressure.

-

Add cold MeOH to precipitate the deprotected PEG-dithiol.

-

Collect the product by filtration and dry under vacuum.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.

-

Protocol 3: Characterization of ROS-Responsive Thioether-Containing Hydrogels

Objective: To evaluate the swelling and degradation behavior of a thioether-containing hydrogel in response to reactive oxygen species.

Materials:

-

Thioether-containing PEG hydrogel

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrogen peroxide (H₂O₂) solution (as a source of ROS)

-

Lyophilizer

-

Scanning electron microscope (SEM)

Procedure:

-

Hydrogel Preparation:

-

Prepare hydrogel discs of a defined size and weight.

-

Lyophilize the hydrogels to determine their initial dry weight (Wd).

-

-

Swelling Study:

-

Immerse the lyophilized hydrogels in PBS (pH 7.4) at 37°C.

-

At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

-

Calculate the swelling ratio as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

-

-

ROS-Responsive Degradation:

-

Prepare PBS solutions containing different concentrations of H₂O₂ (e.g., 10 µM, 100 µM, 1 mM).

-

Immerse pre-weighed swollen hydrogels in the H₂O₂ solutions at 37°C.

-

At various time points, remove the hydrogels, wash with distilled water, lyophilize, and record the final dry weight (Wf).

-

Calculate the weight loss as: Weight Loss (%) = [(Wd - Wf) / Wd] x 100.

-

-

Morphological Analysis:

-

Examine the morphology of the hydrogels before and after degradation using SEM to observe changes in the porous structure.

-

Visualizing Key Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

Caption: The "bystander effect" of ADCs with cleavable linkers.

Caption: Mechanism of drug release from a ROS-responsive thioether-based hydrogel.

Caption: General experimental workflow for the synthesis and evaluation of an ADC.

Conclusion

Thioether-containing PEG linkers represent a powerful and versatile platform in biomedical research and drug development. Their inherent stability, coupled with the efficiency of thioether bond formation, allows for the precise construction of complex bioconjugates with improved therapeutic properties. The ability to create stimuli-responsive systems, such as ROS-degradable hydrogels, further expands their utility. As research continues to advance, the innovative application of thioether-containing PEG linkers is expected to play an increasingly important role in the development of next-generation therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Convergent Synthesis of Thioether Containing Peptides [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and In Vivo Antitumor Efficacy of PEGylated Poly(L-lysine) Dendrimer-Camptothecin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 19. Enzymatic synthesis of PEG-poly(amine-co-thioether esters) as highly efficient pH and ROS dual-responsive nanocarriers for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Acid-PEG4-S-PEG4-Acid in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.

Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their ability to enhance solubility and provide conformational flexibility. This guide provides an in-depth technical overview of a specific bifunctional linker, Acid-PEG4-S-PEG4-Acid , for the development of novel PROTACs.

Core Concepts: The this compound Linker

The this compound linker is a homobifunctional linker characterized by several key features that make it a valuable tool in PROTAC synthesis:

-

Homobifunctional Nature: It possesses two terminal carboxylic acid groups, allowing for the covalent attachment of two different amine-containing molecules, typically the POI ligand and the E3 ligase ligand, through stable amide bond formation.

-

PEG4 Spacers: The two tetraethylene glycol (PEG4) units impart significant hydrophilicity to the PROTAC molecule. This is crucial for improving the aqueous solubility of often large and hydrophobic PROTAC constructs, which in turn can enhance their bioavailability.

-

Thioether Linkage: The central thioether bond provides a degree of flexibility and stability to the linker. The inclusion of a sulfur atom can also influence the overall conformational preferences of the PROTAC.

-

Precise Length: The defined length of the PEG and thioether components allows for systematic control over the distance between the POI and E3 ligase ligands, a critical parameter for optimizing ternary complex formation and subsequent ubiquitination.

Physicochemical Properties

The incorporation of a linker like this compound significantly impacts the physicochemical properties of the resulting PROTAC. The table below provides an illustrative comparison of how PEGylation can alter key drug-like properties.

| Property | Representative Value (Alkyl Linker) | Representative Value (PEG Linker) | Significance in PROTAC Design |

| Molecular Weight ( g/mol ) | ~800 | >900 | Can impact cell permeability and oral bioavailability. |

| cLogP | ~4.5 | ~3.0 | Lower values indicate increased hydrophilicity and solubility. |

| Topological Polar Surface Area (TPSA) (Ų) | ~160 | >190 | Higher TPSA is associated with lower cell permeability. |

| Hydrogen Bond Donors | 4 | 4 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 11 | >14 | Increased HBA from PEG ethers enhances water solubility. |

PROTAC Synthesis Using this compound: A Generalized Protocol

The synthesis of a PROTAC using a bifunctional acid linker typically involves a sequential, two-step amide coupling process. This allows for a controlled and modular assembly of the final heterobifunctional molecule.

Experimental Protocol: Two-Step Amide Coupling

Materials and Reagents:

-

POI ligand with an available amine group (POI-NH2)

-

E3 ligase ligand with an available amine group (E3-NH2)

-

This compound

-

Peptide coupling reagents (e.g., HATU, HBTU)

-

Tertiary amine base (e.g., DIPEA, TEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Purification supplies (e.g., HPLC, silica (B1680970) gel for chromatography)

Procedure:

-

First Amide Coupling: a. Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to activate one of the carboxylic acids. c. Add the first amine-containing ligand (e.g., POI-NH2, 1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted intermediate. e. Upon completion, purify the mono-amide intermediate using reverse-phase HPLC.

-

Second Amide Coupling: a. Dissolve the purified mono-amide intermediate (1.0 eq) in anhydrous DMF. b. Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes to activate the remaining carboxylic acid. c. Add the second amine-containing ligand (e.g., E3-NH2, 1.0 eq). d. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Final Purification: a. Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC to obtain the desired product with high purity. b. Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

Evaluating PROTAC Efficacy: Key Experiments

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro experiments. These assays are designed to confirm that the PROTAC can induce the degradation of the target protein via the intended mechanism.

Target Protein Degradation: Western Blot Analysis

The most direct method to measure PROTAC activity is to quantify the reduction in the levels of the target protein in cells.

Experimental Protocol: Western Blot

-

Cell Culture and Treatment: a. Plate cells (e.g., a human cancer cell line known to express the POI) in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Immunoblotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH or β-actin). d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI signal to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation percentage).

Illustrative Degradation Data:

| PROTAC Concentration (nM) | % Degradation of POI (Normalized to Vehicle) |

| 0 (Vehicle) | 0% |

| 1 | 15% |

| 10 | 45% |

| 50 | 85% |

| 100 | 92% |

| 500 | 95% |

| 1000 | 88% (Hook Effect) |

Ternary Complex Formation: Co-Immunoprecipitation (Co-IP)

To confirm the PROTAC's mechanism of action, it is essential to demonstrate that it facilitates the formation of the POI-PROTAC-E3 ligase ternary complex.

Experimental Protocol: Co-Immunoprecipitation

-

Cell Treatment and Lysis: a. Culture cells to high confluency. b. Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to prevent degradation of the ubiquitinated POI. c. Treat the cells with the PROTAC or vehicle control for 4-6 hours. d. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G agarose (B213101) beads. b. To the pre-cleared lysate, add an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN). Use a non-specific IgG as a negative control. c. Incubate overnight at 4°C to allow antibody-protein binding. d. Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing and Elution: a. Pellet the beads and wash several times with lysis buffer to remove non-specific binders. b. Elute the captured proteins from the beads by boiling in Laemmli sample buffer.

-